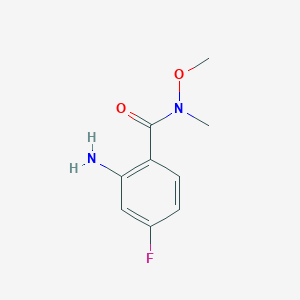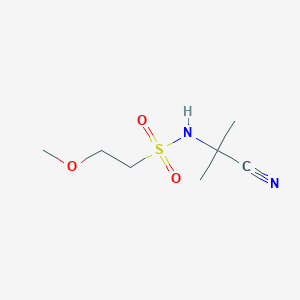
N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide
Descripción general
Descripción
N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide is an organic compound with a complex structure that includes a cyano group, a methylethyl group, a methoxyethane group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide typically involves the reaction of appropriate amines with alkyl cyanoacetates. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with stirring at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-cyano-1-methylethyl)-2-methylpropanamide: Similar structure but with a methylpropanamide group instead of a methoxyethane group.
N-(1-cyano-1-methylethyl)azocarboxamide: Contains an azocarboxamide group, used as a radical initiator in polymerization.
Uniqueness
N-(1-Cyano-1-methylethyl)-2-methoxyethanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyethane group provides additional steric and electronic effects compared to similar compounds, potentially enhancing its efficacy in various applications.
Propiedades
Fórmula molecular |
C7H14N2O3S |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
N-(2-cyanopropan-2-yl)-2-methoxyethanesulfonamide |
InChI |
InChI=1S/C7H14N2O3S/c1-7(2,6-8)9-13(10,11)5-4-12-3/h9H,4-5H2,1-3H3 |
Clave InChI |
RXNAAMQSJUTFMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)NS(=O)(=O)CCOC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3AR,6aS)-2-benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B8640615.png)
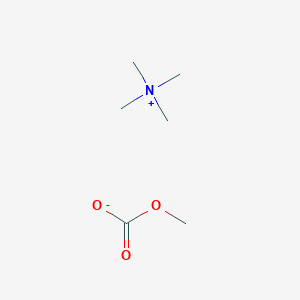
![4-(4-Pentynyloxy)-7H-furo[3,2-g][1]benzopyran-7-on](/img/structure/B8640629.png)

![Methyl 2-[(2,4-dichlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B8640641.png)
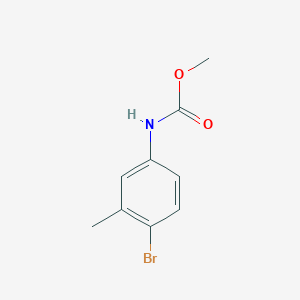

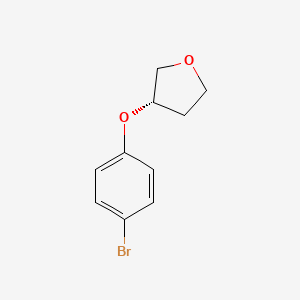
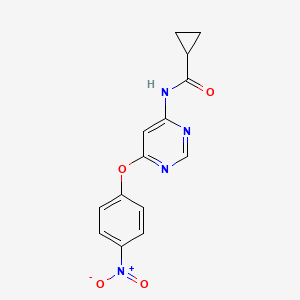

![(3Z)-5-Bromo-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B8640680.png)
![1-(4-((4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)amino)quinazolin-6-yl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea](/img/structure/B8640683.png)
